
Manganese--zirconium (4/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–zirconium (4/1) is a compound that combines manganese and zirconium in a 4:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of manganese–zirconium (4/1) typically involves the combination of manganese and zirconium precursors under controlled conditions. One common method is the co-precipitation technique, where manganese and zirconium salts are dissolved in a suitable solvent and then precipitated by adding a base. The resulting precipitate is filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods
Industrial production of manganese–zirconium (4/1) often involves high-temperature solid-state reactions. Manganese oxide and zirconium oxide are mixed in the desired stoichiometric ratio and heated in a furnace at elevated temperatures to form the compound. This method ensures the formation of a homogeneous product with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–zirconium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and zirconium and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Manganese–zirconium (4/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction Reactions: Reduction of manganese–zirconium (4/1) can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution Reactions: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce manganese dioxide and zirconium dioxide, while reduction reactions may yield manganese metal and zirconium metal .
Applications De Recherche Scientifique
Manganese–zirconium (4/1) has a wide range of applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and hydrogenation reactions.
Materials Science: Manganese–zirconium (4/1) is used in the development of advanced materials, such as ceramics and composites.
Industry: In industrial processes, manganese–zirconium (4/1) is used in the production of high-performance alloys and coatings.
Mécanisme D'action
The mechanism of action of manganese–zirconium (4/1) involves its interaction with molecular targets and pathways. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact. The unique electronic structure of manganese and zirconium in the compound enhances its catalytic activity . In biomedical applications, the compound’s mechanism of action may involve its interaction with biological molecules, leading to targeted delivery or imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese–titanium (4/1): Similar to manganese–zirconium (4/1), this compound combines manganese and titanium.
Manganese–zirconium (2/1): This compound has a different stoichiometric ratio of manganese to zirconium.
Uniqueness
Manganese–zirconium (4/1) is unique due to its specific ratio of manganese to zirconium, which imparts distinct properties and enhances its performance in various applications. Its combination of high catalytic activity, stability, and biocompatibility sets it apart from similar compounds .
Propriétés
Numéro CAS |
86353-17-5 |
|---|---|
Formule moléculaire |
Mn4Zr |
Poids moléculaire |
310.98 g/mol |
Nom IUPAC |
manganese;zirconium |
InChI |
InChI=1S/4Mn.Zr |
Clé InChI |
OXBJVMZOODNMER-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Mn].[Mn].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




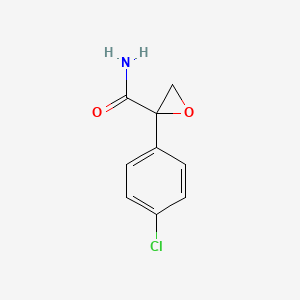
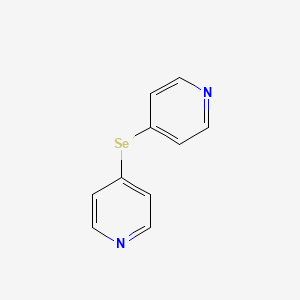
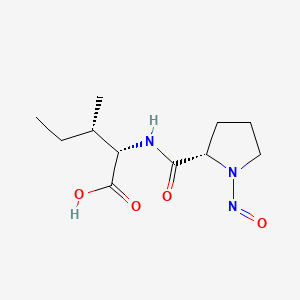
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
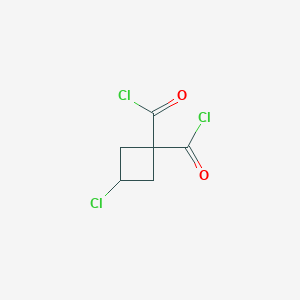
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
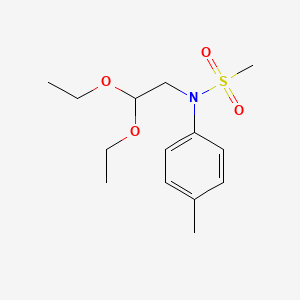
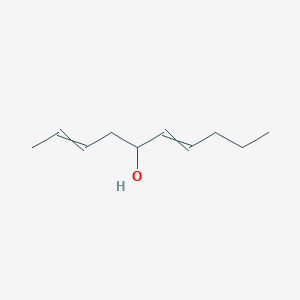
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)
